Cas no 61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%))
61490-69-5 structure
Product Name:(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
Número CAS:61490-69-5
MF:C20H16O4
Megavatios:320.338645935059
CID:954592
PubChem ID:43676
Update Time:2025-06-10
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Propiedades químicas y físicas
Nombre e identificación
-
- 7,8,9,10-TETRAHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE
- (7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-t etrol
- (7α,8β,9α,10α)-7,8,9
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- BENZO(a)PYRENE, 7,8,9,10-TETRAHYDRO-7-beta,8-alpha,9-beta,10-beta-TETRAHYDROXY-
- Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7-alpha,8-beta,9-alpha,10-alpha)-
- (7 alpha ,8 beta ,9 alpha ,10 alpha )-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- (+/-)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol
- 7/8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
- DTXSID801318272
- Tetrol II 2
- Benzo(a)pyrene-7-beta,8-alpha,9-beta,10-beta-tetraol
- 61490-69-5
- (7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%)
- (7alpha,8beta,9alpha,10alpha)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
- Benzo(a)pyrenetetrol II 2
- 7-alpha,8-beta,9-alpha,10-alpha-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
-
- Renchi: 1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
- Clave inchi: KWFVZAJQUSRMCC-FYQPLNBISA-N
- Sonrisas: O[C@@H]1[C@@H]([C@H]([C@@H](C2C=C3C=CC4=CC=CC5C=CC(=C3C=54)C1=2)O)O)O
Atributos calculados
- Calidad precisa: 320.10485899g/mol
- Masa isotópica única: 320.10485899g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 0
- Complejidad: 496
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 80.9Ų
Propiedades experimentales
- Denso: 1.6±0.1 g/cm3
- Punto de fusión: >195°C (dec.)
- Punto de ebullición: 589.8±50.0 °C at 760 mmHg
- Punto de inflamación: 283.2±24.7 °C
- Disolución: DMSO (Slightly)
- Presión de vapor: 0.0±1.7 mmHg at 25°C
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:-20°C Freezer
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | T310000-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90%) |
61490-69-5 | 0.5mg |
$ 150.00 | 2022-06-02 | ||
| TRC | T310000-5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$ 1453.00 | 2023-09-06 | ||
| TRC | T310000-.5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$187.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5 mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72856-5mg |
Benzo[a]pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-,(7R,8S,9S,10S)-rel- |
61490-69-5 | 5mg |
$1532.00 | 2024-04-19 |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Literatura relevante
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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